![molecular formula C7H14N2O2S B12822270 N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine](/img/structure/B12822270.png)
N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine is a chemical compound with the molecular formula C7H14N2O2S and a molecular weight of 190.26 g/mol . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and an acetamidine group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine typically involves the reaction of 3-chlorothietane 1,1-dioxide with ethylamine, followed by the addition of acetamidine. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are essential to obtain the desired product at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The acetamidine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives.
Substitution: Various substituted acetamidine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The thietane ring and acetamidine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1-Dioxothietan-3-yl)-1,2,4-triazoles: These compounds share the thietane ring structure and exhibit similar chemical reactivity.
N-(1,1-Dioxothietan-3-yl)-piperidines: These compounds also contain the thietane ring and are used in similar applications.
Uniqueness
N-[2-(1,1-dioxothietan-3-yl)ethyl]acetamidine is unique due to its combination of the thietane ring and acetamidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H14N2O2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
N'-[2-(1,1-dioxothietan-3-yl)ethyl]ethanimidamide |
InChI |
InChI=1S/C7H14N2O2S/c1-6(8)9-3-2-7-4-12(10,11)5-7/h7H,2-5H2,1H3,(H2,8,9) |
Clave InChI |
YHSWJAYSLGWUBW-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCC1CS(=O)(=O)C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B12822200.png)

![Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B12822223.png)

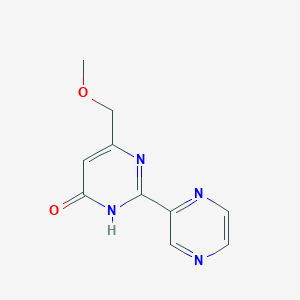
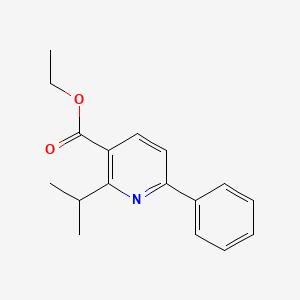
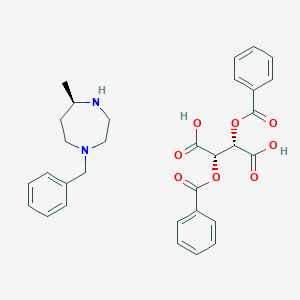
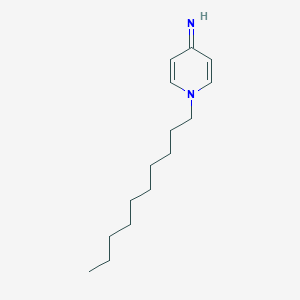
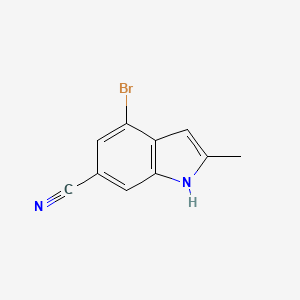


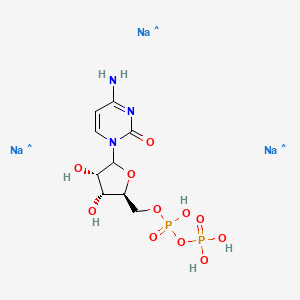
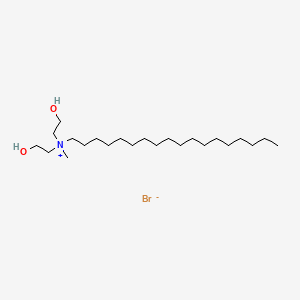
![[2-(Benzylamino)cyclohexyl]methanol](/img/structure/B12822304.png)
